molecular formula C16H23NO6S B2684528 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941870-24-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2684528
CAS No.: 941870-24-2
M. Wt: 357.42
InChI Key: RYMCZRNTSJLEQG-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide ( 941870-24-2) is a chemical compound with the molecular formula C16H23NO6S and a molecular weight of 357.4 g/mol . This molecule features a 1,4-dioxaspiro[4.4]nonane group, a structure that often serves as a protected ketone functionality in synthetic organic chemistry, linked to a 2,4-dimethoxybenzenesulfonamide group . The presence of these moieties makes it a candidate for use in various chemical synthesis and pharmaceutical research applications, particularly as a building block or intermediate. While its specific biological mechanisms and primary research applications are still being characterized in the scientific literature, it is available for screening and early-stage research purposes. Researchers can utilize this compound in the development of novel synthetic pathways or in exploratory studies to investigate new therapeutic targets. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-20-12-5-6-15(14(9-12)21-2)24(18,19)17-10-13-11-22-16(23-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCZRNTSJLEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. One common method involves the use of cyclopentanone or cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often include sonochemical methods to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in basic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in catalysis and material synthesis for developing new materials with unique properties

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spiro Ring System
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide (Target) C₁₉H₂₇NO₇S 425.49 Sulfonamide, 2,4-dimethoxybenzene 1,4-Dioxaspiro[4.4]nonane
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide C₁₇H₂₀N₂O₆ 364.36 Benzamide, nitro group 1,4-Dioxaspiro[4.4]nonane
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide C₁₆H₁₉N₃O₆ 349.34 Ethanediamide, nitro group 1,4-Dioxaspiro[4.4]nonane
2,4,6-Trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide C₂₀H₂₇N₃O₄S 413.51 Sulfonohydrazide, spiro[4.5]decane 1,4-Dioxaspiro[4.5]decane
Key Observations:

Spiro Ring Systems: The target compound and analogs in and share the 1,4-dioxaspiro[4.4]nonane core, which provides a rigid bicyclic framework. In contrast, the compound in features a larger 1,4-dioxaspiro[4.5]decane system, altering steric and conformational properties. Larger spiro systems (e.g., [4.5] in ) may enhance host-guest binding capacity due to increased cavity size, but reduce stereochemical control compared to smaller rings .

Functional Group Impact :

  • Sulfonamide vs. Benzamide/Amide : The sulfonamide group in the target compound is more acidic (pKa ~10–12) than the benzamide group in (pKa ~15–17), enabling stronger hydrogen-bonding interactions. This could enhance its utility in supramolecular assemblies .
  • Methoxy vs. Nitro Substituents : The 2,4-dimethoxy groups in the target compound are electron-donating, increasing electron density on the aromatic ring compared to the nitro-substituted analogs in and . This difference affects photochemical reactivity and host-guest π-π interactions .

Stereochemical Considerations: The (2S)-configured compound in highlights the role of stereochemistry in enantioselective applications.

Physicochemical Properties

  • Solubility and Stability :
    Methoxy groups in the target compound enhance solubility in polar solvents compared to nitro-substituted derivatives (e.g., ), which are more lipophilic. However, nitro groups may confer greater thermal stability due to resonance effects.
  • Synthetic Accessibility : Sulfonamide derivatives like the target compound often require milder reaction conditions compared to amides or hydrazides, as seen in and , which involve multi-step coupling reactions .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₃N₁O₄S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 941914-64-3
  • Structural Features : The compound features a spirocyclic structure with a dioxaspiro moiety and a sulfonamide group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways that influence cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to its structural characteristics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : An MIC of 64 µg/mL was recorded.

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with the compound led to significant apoptosis (programmed cell death) through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Induction of apoptosis
    HeLa20Caspase activation
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6, suggesting it may modulate inflammatory responses.

Comparative Analysis

To better understand the potential applications and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-sulfanilamideAntimicrobial40
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-benzamideAnticancer25
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-acetaminophenAnalgesic30

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide?

  • Methodology :

  • Spiro ring formation : Use a ketone-protected diol (e.g., 1,4-dioxaspiro[4.4]nonane) as a precursor. React with propargylamine via nucleophilic substitution in anhydrous THF, followed by catalytic hydrogenation to introduce the methyl group .
  • Sulfonamide coupling : Combine the spiro intermediate with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) in DMF. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

  • Key methods :

  • ¹H/¹³C-NMR : Identify proton environments (e.g., spiro ring methylene protons at δ ~3.8–4.2 ppm, sulfonamide NH at δ ~6.5 ppm) and confirm sp² carbons in the dimethoxybenzene ring (δ ~160 ppm for oxygenated carbons) .
  • FTIR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the exact mass (C₂₁H₂₈N₂O₆S: ~460.16 g/mol).

Q. What purification strategies address low yields in sulfonamide coupling?

  • Optimization :

  • Use recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride.
  • Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar byproducts.
  • Precipitate impurities via pH adjustment (acidic conditions protonate residual amines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the spiro ring system?

  • Protocol :

  • Grow single crystals via slow evaporation of a saturated acetone solution.
  • Collect data at 100 K (MoKα radiation, λ = 0.71073 Å) to minimize thermal motion artifacts.
  • Refine the structure using SHELXL, focusing on spiro ring puckering parameters (Cremer-Pople analysis). Example: Orthorhombic P2₁2₁2₁ space group with a = 9.8666 Å, b = 11.1565 Å, c = 18.4884 Å .
    • Key metrics : R-factor < 0.05, intermolecular hydrogen bonds (e.g., N–H···O) stabilize crystal packing .

Q. What computational approaches predict solubility contradictions across experimental datasets?

  • Strategies :

  • Perform COSMO-RS simulations to model solvent-solute interactions. For example, low solubility in water (logP ~2.5) vs. high solubility in DMSO (H-bond acceptor capacity).
  • Analyze crystal packing (via Mercury software) to identify π-π stacking or hydrophobic interactions that reduce dissolution .
  • Validate with experimental solubility tests in varying solvents (e.g., DCM, THF, methanol) at 25°C and 40°C .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Design :

  • Synthesize analogs with modified spiro ring sizes (e.g., 1,4-dioxaspiro[4.5]nonane) and compare inhibitory potency against α-glucosidase or acetylcholinesterase .
  • Replace dimethoxy groups with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance sulfonamide electrophilicity.
  • Use molecular docking (AutoDock Vina) to map interactions with enzyme active sites (e.g., π-cation interactions with catalytic residues) .

Q. How to reconcile conflicting data on thermal stability during DSC analysis?

  • Troubleshooting :

  • Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres.
  • Correlate DSC endotherms with TGA mass loss profiles to distinguish melting from degradation.
  • Assess crystallinity via PXRD; amorphous phases may exhibit lower thermal stability .

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